1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride is a substituted pyrrolidine derivative. It is often utilized as a synthetic intermediate in organic chemistry and medicinal chemistry research. [] It serves as a building block for creating more complex molecules with potential biological activity, particularly in the development of new pharmaceutical agents. This compound has been explored as a scaffold in the design of potential drug candidates for various therapeutic targets. [] It's important to note that the information provided in this analysis pertains solely to its use in scientific research and should not be interpreted as endorsing or providing guidance on its use as a medication.
1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride is a chemical compound that belongs to the category of aminoheteroaryl compounds. It is characterized by the presence of a pyrrolidine ring and a methoxybenzyl group, which contribute to its structural and functional properties. The compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals.
This compound is classified as an aminoalkylpyrrolidine derivative. Its classification aligns with compounds that exhibit significant pharmacological properties, making it a candidate for further investigation in therapeutic applications.
Synthesis of 1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride typically involves the following general steps:
Technical details regarding specific reagents and conditions used in these reactions can vary based on the desired purity and yield of the final product.
The molecular structure of 1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride features:
This structure can be represented as follows:
Key molecular data includes:
The compound can participate in various chemical reactions, including:
Technical details regarding reaction conditions (e.g., temperature, solvents) would depend on specific experimental setups.
The mechanism of action for 1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride is not fully elucidated but may involve interactions with neurotransmitter systems or other biological pathways. The presence of the pyrrolidine structure suggests potential activity at receptors such as serotonin or dopamine receptors, commonly targeted in pharmacology.
Data from studies involving similar compounds indicate that modifications to the benzyl or pyrrolidine moieties can significantly influence biological activity and receptor affinity.
Relevant data regarding these properties can be obtained from empirical studies or material safety data sheets (MSDS).
1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride has potential applications in:
The ongoing exploration of this compound's properties may lead to novel therapeutic strategies and enhance our understanding of related pharmacological profiles.
The strategic disconnection of 1-(4-methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride reveals two primary retrosynthetic pathways for constructing the chiral pyrrolidine nucleus:
Biomolecule-Derived Routes: (S)- or (R)-4-hydroxyproline serves as a chiral pool starting material, where the C4-hydroxy group undergoes functional group interconversion to the amine via Mitsunobu azidation followed by Staudinger reduction. This route preserves stereochemistry and leverages abundant enantiopure precursors [1].
Linear Synthesis from Dicarbonyls: 1,4-Dicarbonyl compounds (e.g., succinaldehyde) undergo reductive amination with ammonia sources to form the pyrrolidine ring (Knorr pyrrolidine synthesis). This approach requires subsequent enantioselective resolution but offers greater flexibility in N-substitution [4].
Table 1: Retrosynthetic Pathways for Pyrrolidin-3-ylamine Core
Disconnection Site | Precursor | Key Transformation | Stereochemical Control |
---|---|---|---|
C3-NH₂ | 4-Hydroxyproline | Mitsunobu azidation/Reduction | Chiral pool retention |
N-C1/C5 | 1,4-Dicarbonyls | Reductive amination/cyclization | Requires resolution/catalysis |
N-Benzyl bond | Pyrrolidin-3-amine | N-Alkylation with 4-MeOBnCl | Racemic or enantioselective |
The stereogenic center at C3 dictates receptor binding affinity in medicinal applications (e.g., D3R antagonists), necessitating rigorous enantiocontrol [1] [6]. Key methodologies include:
Asymmetric Hydrogenation: Prochiral enamide precursors (e.g., N-(4-methoxybenzyl)-3-pyrrolin-3-amine) undergo hydrogenation using chiral Ir or Ru catalysts (e.g., BINAP complexes). This affords enantiomeric excesses (ee) >95% but requires specialized ligands and high-pressure equipment [1].
Enzymatic Resolution: Racemic 1-(4-methoxybenzyl)pyrrolidin-3-amine is treated with acylase enzymes (e.g., from Aspergillus oryzae) to selectively acylate one enantiomer. The diastereomers are separated by crystallization, yielding both (R)- and (S)-enantiomers in >99% ee. Commercial availability of both enantiomers (CAS 169452-07-7 for (S); CAS 876159-31-8 for (R)) confirms industrial implementation [2] [5].
Table 2: Enantioselective Approaches to Chiral 1-(4-Methoxybenzyl)pyrrolidin-3-amine
Method | Catalyst/Reagent | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru-(S)-BINAP | 97 | 88 | Atom-economic |
Enzymatic Resolution | Lipase PS-C | >99 | 45 (per isomer) | No transition metals |
Chiral Auxiliary | (S)-Phenethylamine | 99 | 75 | Recyclable auxiliary |
The 4-methoxybenzyl (PMB) group serves dual roles: as a nitrogen protector during synthesis and a potential pharmacophore influencing CNS permeability [1] [4]. Key protection/deprotection strategies include:
Conversion of the free base to the dihydrochloride salt (C₁₂H₂₀Cl₂N₂O, MW 279.21) addresses critical physicochemical limitations:
Enhanced Stability: The free base amine is prone to oxidation and CO₂ absorption, leading to decomposition. Protonation mitigates degradation, extending shelf-life to >24 months at -20°C [3] [5].
Solubility Optimization: The dihydrochloride form increases aqueous solubility (≥50 mg/mL) for reaction quenching and purification, contrasting with the free base (<5 mg/mL). This facilitates chromatography-free isolation via crystallization from ethanol/diethyl ether [10].
Crystallinity: The salt forms a defined crystalline lattice with high melting points (>250°C), enabling rigorous purity validation (>99% by HPLC) [3] [8].
Scale-up of 1-(4-methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride faces three key bottlenecks:
Metal Catalyst Removal: Residual Ru/Ir from asymmetric hydrogenation necessitates costly chelating resins. Alternative metal-free resolutions (e.g., diastereomeric salt crystallization with L-tartaric acid) reduce metal contamination risks [1].
Final Salt Formation Control: Over-protonation during HCl salt generation can degrade the PMB group, forming 4-methoxybenzyl chloride. Controlled pH titration (pH 4–5) in ethanol minimizes this side reaction [7].
Table 3: Scalability Solutions for Key Process Challenges
Challenge | Laboratory Scale Approach | Scalable Solution | Impact on Purity |
---|---|---|---|
Enantiopurity Control | Chiral HPLC separation | Diastereomeric salt crystallization | Maintains >99% ee |
PMB Deprotection Byproducts | DDQ oxidation | Optimized CAN concentration (0.1 eq) | Reduces chlorinated impurities 10x |
Salt Crystallization | Ether trituration | Antisolvent (MTBE) gradient addition | Yields uniform particle size (D90 <50µm) |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1